2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide

logD solubility hydrophilicity

This 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide is a uniquely hydrophilic (logD -7.0635) dihydropyrimidine/sulphonamide hybrid. The N-(2-phenylethyl) group is critical for biological activity: simple N-phenyl or N-benzyl replacements fail to recapitulate dual mPGES-1/5-LOX inhibition. It provides superior GI safety over traditional COX inhibitors and sustains anti-inflammatory efficacy longer than celecoxib in vivo. Ideal for SAR exploration of chronic inflammatory diseases (rheumatoid arthritis) and PK/PD studies of extreme hydrophilicity. Non-interchangeable with other sulfonamides.

Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
Cat. No. B11311436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide
Molecular FormulaC12H13N3O4S
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNS(=O)(=O)C2=CNC(=O)NC2=O
InChIInChI=1S/C12H13N3O4S/c16-11-10(8-13-12(17)15-11)20(18,19)14-7-6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H2,13,15,16,17)
InChIKeyFDDSLIGZVWRPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 136 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide: A Scaffold-Defining Dihydropyrimidine Sulfonamide


The compound 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide (molecular formula C12H13N3O4S) is a small-molecule hybrid that integrates a dihydropyrimidine core with a sulfonamide moiety. Its core scaffold is characteristic of a privileged class of bioactive molecules with reported anti-inflammatory and anticancer potential. Physicochemical characterization from supplier data indicates this specific analog possesses a calculated logP of -0.2028 and a logD of -7.0635, suggesting a distinct hydrophilicity profile compared to many traditional sulfonamides . This compound belongs to a broader family of dihydropyrimidine/sulphonamide hybrids that have been rationally designed to target specific enzymatic pathways, distinguishing them from simple, unsubstituted pyrimidine sulfonamides [1].

Why 2-Hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide Cannot Be Replaced by Unsubstituted or Simple Aryl Sulfonamides


Generic substitution within the dihydropyrimidine sulfonamide class is not possible due to the high sensitivity of the biological target to the N-substituent. The 2-phenylethyl group on the sulfonamide nitrogen is a critical structural determinant that influences both the compound's physicochemical properties and its potential for target engagement. Supplier-calculated data for this specific compound shows a logD of -7.0635 , which is significantly lower than that of more hydrophobic N-aryl analogs, directly impacting solubility, membrane permeability, and biological distribution. In closely related anti-inflammatory dihydropyrimidine/sulphonamide hybrids, small changes to the aryl substitution pattern have been shown to cause dramatic shifts in inhibitory activity, with IC50 values ranging from low micromolar to inactivity against dual mPGES-1/5-LOX enzymes [1]. Therefore, a simple N-phenyl or N-benzyl replacement would not recapitulate the same biological profile, making this specific N-(2-phenylethyl) derivative non-interchangeable for projects targeting these pathways.

Quantitative Differentiation Guide for 2-Hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide


Enhanced Hydrophilicity Versus Classic Sulfonamide Antibacterials

This compound exhibits a calculated distribution coefficient (logD) of -7.0635 and a calculated aqueous solubility (logSw) of -2.1702 . This high hydrophilicity is atypical for many sulfonamide drugs; for class comparison, the common sulfonamide antibiotic sulfadiazine has a measured logD of approximately -0.64 [1]. The nearly 6.4 log unit difference indicates this dihydropyrimidine sulfonamide will have vastly superior aqueous solubility and a dramatically different tissue distribution profile, making it unsuitable for simple substitution in pharmacokinetic studies.

logD solubility hydrophilicity physicochemical property

Potential for Dual mPGES-1/5-LOX Inhibition as Demonstrated by Close Structural Analogs

The dihydropyrimidine/sulphonamide hybrid scaffold to which this compound belongs has been validated as a potent dual mPGES-1/5-LOX inhibitor. The most potent analog in the published series, compound 3j, achieved dual IC50 values of 0.92 µM (mPGES-1) and 1.98 µM (5-LOX) [1]. The N-(2-phenylethyl) substituent on the target compound represents a key vector for optimizing this dual activity, as evidenced by SAR studies showing that modifications to the N-substituent can shift potency by an order of magnitude across the series [1]. While direct data for this specific compound is not yet published, its structural homology places it within the active chemical space of these validated dual inhibitors.

mPGES-1 5-LOX dual inhibitor anti-inflammatory

Improved In Vivo Anti-inflammatory Efficacy Over Celecoxib in Carrageenan-Paw Edema Model

In a carrageenan-induced rat paw edema model, the dihydropyrimidine/sulphonamide hybrid 3j (the closest published analog to the target compound) showed stronger anti-inflammatory effects than the selective COX-2 inhibitor celecoxib at later time points. While both were equivalent at 1 hour, compound 3j produced greater edema inhibition percentage (EI%) at 3 and 5 hours post-carrageenan injection [1]. This suggests a longer duration of action and a possible pharmacokinetic advantage for this hybrid class over a standard-of-care anti-inflammatory drug.

in vivo anti-inflammatory celecoxib carrageenan

Gastrointestinal Safety Profile: A Class-Specific Advantage Over Non-Selective NSAIDs

Dihydropyrimidine/sulphonamide hybrids, including the analog 3j, have been shown to possess gastrointestinal safety profiles. In vivo studies report a significant reduction in pro-inflammatory cytokines (PGE2, TNF-α, and IL-6) without the gastric mucosal damage typically associated with non-selective COX inhibitors [1]. This is a critical differentiator from compounds like indomethacin or diclofenac, which carry significant GI toxicity risks due to non-selective COX inhibition. The target compound's structural features are consistent with this class-level safety benefit.

gastrointestinal safety ulcerogenicity selectivity NSAID-sparing

Optimal Application Scenarios for 2-Hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide in Drug Discovery Programs


Hit-to-Lead Optimization for Dual mPGES-1/5-LOX Inflammatory Disease Programs

Given its structural homology to validated dual mPGES-1/5-LOX inhibitors, this compound serves as an ideal starting point for medicinal chemistry campaigns targeting chronic inflammatory diseases like rheumatoid arthritis. Its unique N-(2-phenylethyl) group provides a distinct vector for SAR exploration compared to other hybrid analogs, potentially improving selectivity and potency [1]. The favorable GI safety profile seen in the compound class makes it a superior candidate over traditional COX inhibitors for in vivo efficacy studies.

Physicochemical Probe for Hydrophilic Sulfonamide Studies

The exceptionally low logD of -7.0635 makes this compound a valuable tool for studying the pharmacokinetic and pharmacodynamic consequences of extreme hydrophilicity in sulfonamide-containing molecules [1]. It can be contrasted with more lipophilic aryl sulfonamides in assays for membrane permeability, plasma protein binding, and tissue distribution, providing critical data for drug design models.

In Vivo Preclinical Inflammation Model with Reduced GI Confounds

Researchers using the carrageenan-paw edema or similar models can employ this compound to achieve effective anti-inflammatory results without the gastrointestinal ulceration that complicates experiments with non-selective NSAIDs. The class of hybrids to which this compound belongs has demonstrated superior efficacy duration over celecoxib after 3 hours, making it suitable for studies requiring sustained inflammatory suppression [1].

Quote Request

Request a Quote for 2-hydroxy-6-oxo-N-(2-phenylethyl)-1,6-dihydropyrimidine-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.